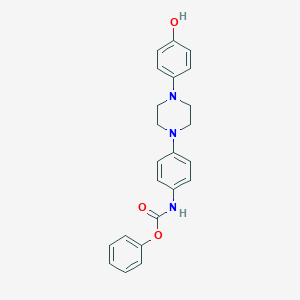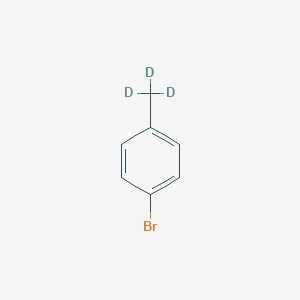
4-Bromotoluene (Methyl D3)
Vue d'ensemble
Description
4-Bromotoluene, also known as 1-Bromo-4-methylbenzene, is a p-substituted aryl bromide . It is used as a solvent and starting material for organic synthesis and is found in paints, paint thinners, glues, and other products .
Synthesis Analysis
4-Bromotoluene can be synthesized from aniline derivatives using molecular bromine . This one-pot reaction affords aryl bromides from corresponding electron-rich anilines in moderate to excellent yields without isolation of diazonium salts . Another synthesis process involves diazotization and replacement of p-toluidine .Molecular Structure Analysis
The molecular formula of 4-Bromotoluene is C7H7Br . It has an average mass of 171.035 Da and a monoisotopic mass of 169.973099 Da .Chemical Reactions Analysis
4-Bromotoluene was used in the synthesis of ketones by Cu/Pd-catalyzed decarboxylative cross-coupling reaction . It also undergoes Heck reaction with styrene in the presence of in situ generated palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands .Physical And Chemical Properties Analysis
4-Bromotoluene has a melting point of 26-29 °C and a boiling point of 184 °C . Its density is 1.39 g/mL at 25 °C and it has a refractive index of 1.549 . It is a white crystalline low melting mass, soluble in ethanol, ether, and benzene, but insoluble in water .Applications De Recherche Scientifique
Enhanced Degradation in Soil
4-Bromotoluene has been studied in the context of soil chemistry, particularly in relation to the degradation of certain pesticides and fumigants like methyl bromide and 1,3-dichloropropene. These studies have explored how 4-bromotoluene interacts with soil bacteria and contributes to the biological hydrolysis of other chemicals in the soil, thus affecting their degradation rates and environmental impact (Ou, 1998).
Photodissociation Dynamics
Research has been conducted on the photodissociation dynamics of 4-bromotoluene in the gas phase, revealing insights into its behavior under specific conditions like excitation at certain wavelengths. This kind of research is vital for understanding the fundamental properties of the compound, which can have implications for its use in various scientific applications (Kadi, Ivarsson, & Davidsson, 2004).
Role as a Reactant in Chemical Synthesis
4-Bromotoluene has been used as a reactant in chemical synthesis, for instance, in Ullmann coupling reactions. It has been shown to have distinct reactivity patterns based on the solvent used and the type of aryl halide it is coupled with. This kind of research informs synthetic chemistry, particularly in the development of new methods for creating complex organic compounds (Ohtaka et al., 2018).
Involvement in Isomerization Processes
Studies have also focused on the isomerization of bromoxylenes following protonation, where 4-bromotoluene has been a subject of interest. These investigations shed light on the mechanisms of such isomerization processes and their implications in broader chemical contexts (Cacace, Ciranni, & Marzio, 1984).
Soil Chemistry and Fumigation
Another significant area of research is the understanding of how 4-bromotoluene and related compounds interact with soil, particularly in the context of agricultural fumigation and pesticide application. This research is crucial for developing safer and more effective agricultural practices (Kim et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-4-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMRBYMKUEVEU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304707 | |
| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromotoluene (Methyl D3) | |
CAS RN |
22328-44-5 | |
| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22328-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



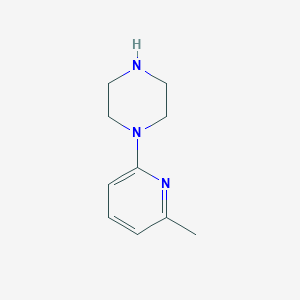
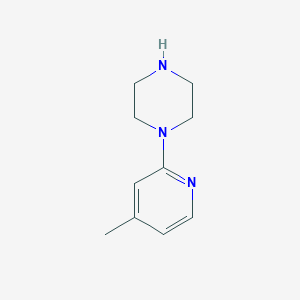
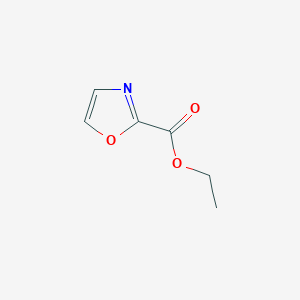
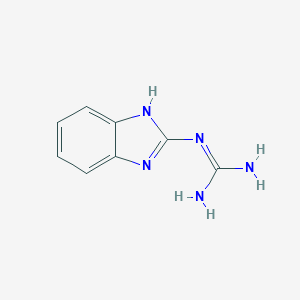
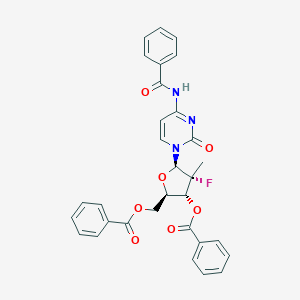
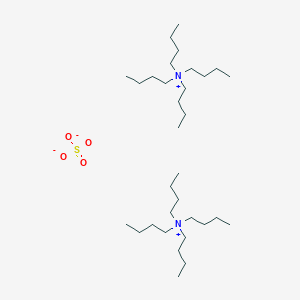
![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)

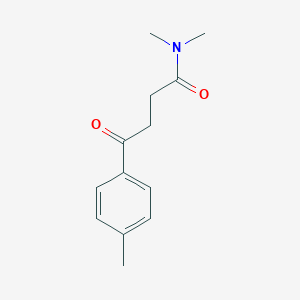
![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)
